4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,6-[[(2-amino-4-thiazolyl)[(cyclopentyloxy)imino]acetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2a,5a,6b(Z)]]-
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Overview
Description
BRL-44154 is a small molecule drug initially developed by GlaxoSmithKline. It is classified as a bacterial penicillin-binding protein inhibitor, specifically targeting bacterial cell wall synthesis. This compound was primarily investigated for its potential use in treating bacterial infections, but its development was discontinued after Phase 1 clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRL-44154 involves multiple steps, starting from basic organic compounds. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
While detailed industrial production methods for BRL-44154 are not publicly available, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques like crystallization and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
BRL-44154 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
BRL-44154 has been explored in various scientific research fields:
Chemistry: Studied for its unique reactivity and potential as a synthetic intermediate.
Biology: Investigated for its effects on bacterial cell wall synthesis and potential as an antibacterial agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections, although development was discontinued.
Industry: Potential applications in the development of new antibacterial agents and as a model compound for studying penicillin-binding protein inhibitors
Mechanism of Action
BRL-44154 exerts its effects by inhibiting bacterial penicillin-binding proteins, which are crucial for cell wall synthesis. By binding to these proteins, BRL-44154 disrupts the cross-linking of peptidoglycan strands, weakening the bacterial cell wall and leading to cell lysis. This mechanism is similar to that of other beta-lactam antibiotics .
Comparison with Similar Compounds
Similar Compounds
Penicillin: A well-known beta-lactam antibiotic with a similar mechanism of action.
Amoxicillin: Another beta-lactam antibiotic with broader spectrum activity.
Cephalosporins: A class of beta-lactam antibiotics with varying spectrums of activity.
Uniqueness of BRL-44154
BRL-44154 is unique due to its specific structure and binding affinity for penicillin-binding proteins. While it shares a common mechanism with other beta-lactam antibiotics, its distinct chemical structure offers potential advantages in terms of stability and resistance to bacterial beta-lactamases .
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Properties
Molecular Formula |
C19H24N5NaO5S2 |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
sodium;(7aS)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate |
InChI |
InChI=1S/C19H25N5O5S2.Na/c1-19(2)14(17(27)28)24-12(25)7-10(16(24)31-19)21-15(26)13(11-8-30-18(20)22-11)23-29-9-5-3-4-6-9;/h8-10,14,16H,3-7H2,1-2H3,(H2,20,22)(H,21,26)(H,27,28);/q;+1/p-1/t10?,14?,16-;/m0./s1 |
InChI Key |
YNLKSESNCYDAMV-UNXXQQGRSA-M |
Isomeric SMILES |
CC1(C(N2[C@@H](S1)C(CC2=O)NC(=O)C(=NOC3CCCC3)C4=CSC(=N4)N)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(CC2=O)NC(=O)C(=NOC3CCCC3)C4=CSC(=N4)N)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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